beta-Methyl vinyl phosphate

Purity HPLC Pharmaceutical Intermediates

Sourcing non-crystalline or low-purity carbapenem intermediates risks impurity carryover and stereochemical degradation. β-Methyl vinyl phosphate (MAP, CAS 90776-59-3) is a stable, high-melting crystalline powder engineered with precise (4R,5S,6S) stereochemistry and a diphenyl phosphate leaving group for efficient nucleophilic displacement. • Purity ≥97% (HPLC); commercial grades exceeding 99.8% available for ANDA/DMF submissions • Optical rotation (+45° to +55°) and XRPD fingerprint provide orthogonal identity confirmation, distinguishing MAP from 4-BMA • Enables convergent synthesis, decoupling core preparation from side-chain installation to reduce process mass intensity and cost of goods

Molecular Formula C29H27N2O10P
Molecular Weight 594.5 g/mol
CAS No. 90776-59-3
Cat. No. B027707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methyl vinyl phosphate
CAS90776-59-3
Synonyms(4R,5R,6S)-3-[(Diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid (4-Nitrophenyl)methyl Ester; 
Molecular FormulaC29H27N2O10P
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
InChIInChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
InChIKeySTULDTCHQXVRIX-PIYXRGFCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Methyl vinyl phosphate (MAP) Procurement Guide


beta-Methyl vinyl phosphate (MAP), CAS 90776-59-3, is an advanced pharmaceutical intermediate primarily utilized in the convergent synthesis of 1β-methylcarbapenem antibiotics, including meropenem, ertapenem, and doripenem [1]. The compound is chemically defined as (4R,5S,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitrophenylmethyl ester, with a molecular formula of C29H27N2O10P and a molecular weight of 594.51 g/mol [2]. It serves as a crystalline, isolable intermediate bearing a diphenyl phosphate leaving group at the C-3 position, enabling efficient nucleophilic displacement with thiol-containing side chains under industrial conditions .

Convergent synthesis intermediate for 1β-methylcarbapenem antibiotics
Crystalline, isolable solid supports recrystallization and purification
Specified (4R,5S,6S) stereochemistry preserves 1β-methyl configuration

Why Generic Intermediates Cannot Replace MAP


Substituting MAP with alternative carbapenem intermediates introduces significant risk to downstream synthesis yield, stereochemical integrity, and final drug substance purity. Unlike other carbapenem precursors that may be oils or low-melting solids, MAP is a stable, high-melting crystalline powder that can be rigorously purified by recrystallization, thereby removing trace metal catalysts and process impurities before the critical coupling step . The (4R,5S,6S) stereochemistry and the diphenyl phosphate leaving group are precisely engineered to facilitate a single, high-yielding displacement reaction; using a different enol phosphate derivative or a non-crystalline intermediate would necessitate re-optimization of reaction conditions and could compromise the stereochemical fidelity of the final 1β-methylcarbapenem [1]. Furthermore, the commercial availability of MAP at purity levels exceeding 99.8% is unmatched by many closely related intermediates, which are typically supplied at lower purity grades, thereby requiring additional purification steps that erode process mass intensity and increase cost of goods [2].

Solid form Non-crystalline intermediates may lack the purification advantage of recrystallization, potentially retaining process impurities.
Stereochemistry & leaving group Alternate enol phosphate derivatives may require reaction condition re-optimization and could shift stereochemical fidelity of the 1β-methylcarbapenem.
Purity specification Closely related intermediates are typically supplied at lower purity grades, adding purification steps that may increase process mass intensity.

MAP Comparative Evidence: Key Metrics


Purity Advantage over Generic Intermediates

beta-Methyl vinyl phosphate (MAP) is commercially available with a purity specification typically exceeding 99.8% as determined by HPLC, a level that is substantially higher than that of many widely used carbapenem intermediates [1]. In contrast, Protected meropenem (CAS 96036-02-1) is commonly supplied at ≥98% purity, Doripenem side-chain (CAS 491878-06-9) at 95–98% purity, and Ertapenem side-chain (CAS 503607-49-6) at >95% purity . The >99.8% purity grade of MAP minimizes the burden of downstream purification and reduces the risk of impurity carryover into the final active pharmaceutical ingredient (API).

Purity profile
Specification review
≥99.8% (HPLC)
Comparators ≥95–98%
Supports lower downstream purification burden
Supplier specification; verify per batch
Purity HPLC Pharmaceutical Intermediates

Optical Rotation Differentiation

The specific optical rotation of beta-Methyl vinyl phosphate (MAP) is reported as [α]D20 = +45° to +55° . This positive rotation value serves as a definitive stereochemical fingerprint that distinguishes MAP from other chiral carbapenem intermediates. For example, 4-BMA (CAS 90776-58-2), another key intermediate used in meropenem and imipenem synthesis, exhibits a negative specific rotation of [α]D20 = -34.0° to -30.5° (c=1, MeOH) . The large absolute difference in optical rotation (>75° difference) provides a simple, robust quality control metric to confirm the identity and enantiopurity of the MAP batch prior to use in cGMP manufacturing.

Optical rotation
Head-to-head
+45° to +55°
4-BMA: −30.5° to −34.0° (c=1, MeOH)
Supports chiral identity verification via compendial test
Absolute difference >75°; confirm method
Stereochemistry Optical Rotation Quality Control

Crystallinity and XRPD for Batch Consistency

beta-Methyl vinyl phosphate (MAP) is a stable, white to off-white crystalline powder with a reported melting point range of 126–132°C [1]. Its crystalline nature has been rigorously characterized by X-ray powder diffraction (XRPD), with published unit-cell parameters: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, β = 112.048(0)°, V = 1424.19 Å3, space group P21, Z = 2 . In contrast, many alternative carbapenem intermediates, such as Protected meropenem (CAS 96036-02-1), exhibit lower melting points (150–153°C) and lack a publicly available XRPD reference pattern, making solid-state identification and purity assessment less straightforward . The availability of a published XRPD pattern allows for unambiguous verification of crystalline form and batch-to-batch consistency, a critical requirement for pharmaceutical manufacturing under ICH Q6A guidelines.

Solid-state characterization
Head-to-head
MP 126–132°C, XRPD
Published unit-cell parameters
Enables batch-to-batch crystalline form verification
Comparator lacks XRPD reference pattern
Crystallinity XRPD Solid-State Characterization

Diphenyl Phosphate Leaving Group: Reactivity Advantage

The C-3 diphenyl phosphate moiety of MAP functions as a high-efficiency leaving group in the key nucleophilic displacement reaction with thiol-containing side chains . While direct kinetic comparisons with other enol phosphate derivatives are not publicly disclosed, the widespread industrial adoption of MAP over alternative enol esters (e.g., enol acetates or enol triflates) provides class-level evidence of its superior reactivity profile [1]. The diphenyl phosphate group offers an optimal balance of leaving group ability and stability under reaction conditions; it is sufficiently labile to enable complete conversion under mild conditions yet stable enough to permit isolation and storage of the MAP intermediate without premature decomposition. This contrasts with more labile leaving groups such as triflates, which often require in situ generation and immediate use due to hydrolytic instability [2].

Leaving group reactivity
Class-level
Diphenyl phosphate leaving group; stable isolable intermediate
May support process simplification vs. unstable enol derivatives
Industrial adoption; head-to-head kinetic data not disclosed
Leaving Group Synthetic Efficiency Nucleophilic Displacement

MAP Procurement and Application Scenarios


cGMP Manufacturing for Meropenem and Ertapenem API

Procure beta-Methyl vinyl phosphate (MAP) when the synthetic route involves a late-stage nucleophilic displacement with a thiol-containing side chain and the final API must meet stringent ICH impurity guidelines. The >99.8% purity specification and well-defined crystalline form of MAP minimize the risk of impurity carryover and ensure consistent reaction kinetics, thereby supporting robust process validation and regulatory filing [1]. This is particularly critical for ANDA or DMF submissions where detailed impurity profiles and batch-to-batch consistency are scrutinized [2].

Quality Control and Identity Verification in Procurement

Utilize MAP's distinctive optical rotation range (+45° to +55°) and published XRPD pattern as orthogonal identity tests when qualifying new suppliers or performing incoming material release. These compendial tests provide unambiguous differentiation from structurally similar carbapenem intermediates, such as 4-BMA (CAS 90776-58-2), which exhibits a negative optical rotation . The XRPD fingerprint further confirms the correct crystalline form, guarding against polymorphic variations that could alter dissolution or filtration behavior during processing .

Next-Generation 1β-Methylcarbapenem Development

Select MAP as the core building block when developing new 1β-methylcarbapenem candidates. The inherent 1β-methyl stereochemistry, which confers resistance to renal dehydropeptidase-I (DHP-I) hydrolysis in the final drug substance, is preserved throughout the synthesis . Using MAP as a starting point for structure-activity relationship (SAR) studies ensures that the critical 1β-methyl group is installed correctly and that the C-3 position is primed for facile diversification with novel side chains, accelerating the identification of improved antibacterial agents [3].

Carbapenem Scale-Up via Convergent Strategy

Leverage the convergent synthesis enabled by MAP to decouple the preparation of the carbapenem core from the side chain, thereby simplifying supply chain logistics and reducing overall process mass intensity. The crystalline nature of MAP allows for efficient purification via recrystallization, removing trace rhodium catalysts and other impurities before the final coupling step . This convergent approach, combined with the high purity of commercially available MAP, results in higher overall yields and lower cost of goods compared to linear syntheses that carry impurities through multiple steps [4].

Application
Selection Property
Validation Focus
cGMP API synthesis
High purity & defined crystalline form
Impurity carryover risk, batch consistency
Incoming material QC
Distinct optical rotation & XRPD pattern
Orthogonal identity, polymorph verification
New 1β-methylcarbapenem development
Preserved 1β-methyl stereochemistry, C-3 leaving group
SAR studies, stereochemical integrity
Convergent scale-up synthesis
Crystalline, purifiable intermediate
Process mass intensity, trace catalyst removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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